azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide is a complex organic compound that belongs to the class of azanes. Azanes are acyclic, saturated hydronitrogens consisting only of hydrogen and nitrogen atoms with single bonds . This specific compound features a bromide ion and a unique molecular structure that includes a methylamino group and an oxoheptyl chain.
Vorbereitungsmethoden
The synthesis of azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the oxoheptyl chain, followed by the introduction of the methylamino group. The final step involves the addition of the bromide ion to form the complete compound.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the correct formation of the desired product. Common solvents and catalysts may be used to facilitate the reactions.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The bromide ion can be substituted with other halogens or functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or iodine.
Wissenschaftliche Forschungsanwendungen
Azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Wirkmechanismus
The mechanism of action of azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide can be compared with other similar compounds:
Similar Compounds: Examples include other azanes with different substituents, such as [(3S)-5-(methylamino)-6-oxoheptyl]azanium;bromide and [(5S)-5-(methylamino)-6-oxoheptyl]azanium;chloride.
Eigenschaften
Molekularformel |
C8H25BrN4O |
---|---|
Molekulargewicht |
273.21 g/mol |
IUPAC-Name |
azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide |
InChI |
InChI=1S/C8H18N2O.BrH.2H3N/c1-7(11)8(10-2)5-3-4-6-9;;;/h8,10H,3-6,9H2,1-2H3;1H;2*1H3/t8-;;;/m0.../s1 |
InChI-Schlüssel |
JNQOZEHMSOMHSL-CZDIJEQGSA-N |
Isomerische SMILES |
CC(=O)[C@H](CCCC[NH3+])NC.N.N.[Br-] |
Kanonische SMILES |
CC(=O)C(CCCC[NH3+])NC.N.N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.